![molecular formula C9H17N3 B13323900 1-methyl-3-(2-methylbutyl)-1H-pyrazol-5-amine](/img/structure/B13323900.png)
1-methyl-3-(2-methylbutyl)-1H-pyrazol-5-amine
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Overview
Description
1-Methyl-3-(2-methylbutyl)-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-methylbutyl)-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable carbonyl compound. For instance, the reaction between 2-methylbutyl hydrazine and 1-methyl-3-oxobutan-1-one under acidic conditions can yield the desired pyrazole derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(2-methylbutyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to produce reduced pyrazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-Methyl-3-(2-methylbutyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-(2-methylbutyl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
- 1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine
- 1-Methyl-3-(2-methylpentyl)-1H-pyrazol-5-amine
- 1-Methyl-3-(2-methylhexyl)-1H-pyrazol-5-amine
Comparison: 1-Methyl-3-(2-methylbutyl)-1H-pyrazol-5-amine is unique due to its specific alkyl substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.
Biological Activity
1-Methyl-3-(2-methylbutyl)-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family, characterized by its unique structure which includes a five-membered ring with two nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is explored for various therapeutic applications.
The molecular formula of this compound is C10H16N2, with a molecular weight of approximately 168.25 g/mol. Its structure allows for diverse chemical modifications, which can enhance its biological efficacy.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
- Enzyme Inhibition : It may interact with specific enzymes or receptors, altering their activity and leading to therapeutic outcomes. This mechanism is crucial in drug development, particularly against diseases like cancer and viral infections .
The biological effects of this compound are primarily mediated through its interaction with molecular targets in biological systems. The compound can bind to active sites on enzymes or receptors, potentially altering their conformation and activity. Such interactions are essential for its proposed therapeutic applications.
Case Studies and Research Findings
Several studies have highlighted the significance of this compound in various research contexts:
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound, against common bacterial strains. The results indicated a notable inhibition zone, suggesting effective antimicrobial properties.
Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent. This study highlights the compound's ability to modulate immune responses.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with related pyrazole derivatives is presented below:
Compound Name | Structural Features | Distinct Characteristics |
---|---|---|
1-Methyl-3-tert-butyl-1H-pyrazole-5-amine | Contains a tert-butyl group | Exhibits different lipophilicity compared to the target compound |
4-Methyl-N-(3-methylbutyl)-1-propan-2-ylpyrazol-3-amine | Features a propan-2-yl substituent | May show varied biological activities due to structural differences |
1-(2-Fluoroethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine | Contains a 2-fluoroethyl group | Potentially enhances lipophilicity and interaction with biological targets |
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-methyl-5-(2-methylbutyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-4-7(2)5-8-6-9(10)12(3)11-8/h6-7H,4-5,10H2,1-3H3 |
InChI Key |
IZDPBPCDMAWBPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1=NN(C(=C1)N)C |
Origin of Product |
United States |
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